molecular formula C18H25NO3S B5466733 Ethyl 1-(2-propylsulfanylbenzoyl)piperidine-3-carboxylate

Ethyl 1-(2-propylsulfanylbenzoyl)piperidine-3-carboxylate

Cat. No.: B5466733
M. Wt: 335.5 g/mol
InChI Key: DAHZEDGMYHOSHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-propylsulfanylbenzoyl)piperidine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-propylsulfanylbenzoyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(2-propylsulfanylbenzoyl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(2-propylsulfanylbenzoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. Piperidine derivatives often interact with neurotransmitter receptors in the brain, affecting the release and uptake of neurotransmitters . This can lead to various pharmacological effects, such as pain relief, mood stabilization, and anti-inflammatory actions.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure for many pharmaceuticals.

    Piperidinones: Compounds with a ketone group on the piperidine ring.

    Spiropiperidines: Compounds with a spiro linkage involving the piperidine ring.

Uniqueness

Ethyl 1-(2-propylsulfanylbenzoyl)piperidine-3-carboxylate is unique due to the presence of the propylsulfanyl group and the specific esterification of the carboxylate group. These structural features can impart unique pharmacological properties and reactivity compared to other piperidine derivatives.

Properties

IUPAC Name

ethyl 1-(2-propylsulfanylbenzoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-3-12-23-16-10-6-5-9-15(16)17(20)19-11-7-8-14(13-19)18(21)22-4-2/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHZEDGMYHOSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)N2CCCC(C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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